N-(2-chloro-6-fluorobenzyl)-2-(2,6-dimethylphenoxy)-N-(pyridin-2-yl)acetamide
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Overview
Description
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 2-chloro-6-fluorophenylmethyl intermediate: This can be achieved by reacting 2-chloro-6-fluorobenzyl chloride with a suitable nucleophile.
Coupling with 2,6-dimethylphenol: This step involves the formation of an ether bond between the phenol and the intermediate.
Introduction of the pyridin-2-yl group: This can be done through a nucleophilic substitution reaction.
Formation of the final acetamide structure: This involves the reaction of the intermediate with acetic anhydride or a similar reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers or coatings.
Biological Studies: The compound can be used in studies to understand its interaction with biological systems, including its binding affinity to proteins or DNA.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE: shares similarities with other aromatic amides and ethers, such as:
Uniqueness
The uniqueness of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H20ClFN2O2 |
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Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,6-dimethylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H20ClFN2O2/c1-15-7-5-8-16(2)22(15)28-14-21(27)26(20-11-3-4-12-25-20)13-17-18(23)9-6-10-19(17)24/h3-12H,13-14H2,1-2H3 |
InChI Key |
FFJUJRMKBCVHLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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